3-[(3-Fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
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Overview
Description
3-[(3-Fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative and a suitable leaving group.
Attachment of the Methylthio Group: The methylthio group can be added through a thiolation reaction using a thiol reagent and a suitable catalyst.
Incorporation of the Pyridyl Group: The pyridyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine derivative and a boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
3-[(3-Fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole core.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl and pyridyl groups enhance the compound’s binding affinity and specificity. The methylthio group can participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Fluorophenyl)methylthio]pyrimidine-4,6-diamine: This compound shares the fluorophenyl and methylthio groups but has a pyrimidine core instead of a triazole core.
4,5-Substituted-2-aminothiazoles: These compounds have similar substituents but feature a thiazole ring.
Uniqueness
3-[(3-Fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is unique due to its specific combination of functional groups and the triazole core. This combination provides distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4S/c1-20-14(13-7-2-3-8-17-13)18-19-15(20)21-10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARNRLFBCQJRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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